Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 84065-98-5
VCID: VC20814812
InChI: InChI=1S/C28H25FO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3
SMILES: COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula: C28H25FO8
Molecular Weight: 508.5 g/mol

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside

CAS No.: 84065-98-5

Cat. No.: VC20814812

Molecular Formula: C28H25FO8

Molecular Weight: 508.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside - 84065-98-5

Specification

CAS No. 84065-98-5
Molecular Formula C28H25FO8
Molecular Weight 508.5 g/mol
IUPAC Name (4,5-dibenzoyloxy-3-fluoro-6-methoxyoxan-2-yl)methyl benzoate
Standard InChI InChI=1S/C28H25FO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3
Standard InChI Key DIJCUJJYNKHAJY-UHFFFAOYSA-N
Isomeric SMILES CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
SMILES COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Canonical SMILES COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator